molecular formula C27H51NO4 B11831516 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-

Cat. No.: B11831516
M. Wt: 453.7 g/mol
InChI Key: QJTYGGAKCOWIEK-BRSMYMDISA-N
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Description

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- is a complex organic compound with a unique structure that includes a dioxanone ring, a tert-butyl group, and a long hydroxyimino-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxanone ring, the introduction of the tert-butyl group, and the attachment of the hydroxyimino-substituted alkyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)- stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C27H51NO4

Molecular Weight

453.7 g/mol

IUPAC Name

(2S,5S,6S)-2-tert-butyl-5-hexyl-6-[(2Z)-2-hydroxyiminotridecyl]-1,3-dioxan-4-one

InChI

InChI=1S/C27H51NO4/c1-6-8-10-12-13-14-15-16-17-19-22(28-30)21-24-23(20-18-11-9-7-2)25(29)32-26(31-24)27(3,4)5/h23-24,26,30H,6-21H2,1-5H3/b28-22-/t23-,24-,26-/m0/s1

InChI Key

QJTYGGAKCOWIEK-BRSMYMDISA-N

Isomeric SMILES

CCCCCCCCCCC/C(=N/O)/C[C@H]1[C@@H](C(=O)O[C@H](O1)C(C)(C)C)CCCCCC

Canonical SMILES

CCCCCCCCCCCC(=NO)CC1C(C(=O)OC(O1)C(C)(C)C)CCCCCC

Origin of Product

United States

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